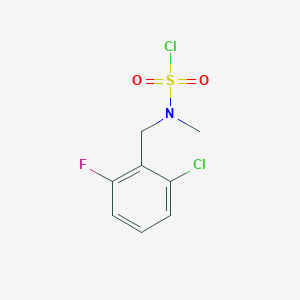
2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
It is often used as a biochemical for proteomics research .
Mode of Action
It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This may provide some insight into the compound’s interaction with its targets.
Biochemical Pathways
It has been used as an alkylating reagent during the synthesis of various derivatives , suggesting that it may play a role in the modification of proteins or other biomolecules in these pathways.
Pharmacokinetics
Its molecular weight of 27212 may influence its bioavailability and pharmacokinetics.
Result of Action
Its use in the synthesis of various derivatives suggests that it may have a significant impact on the structure and function of target molecules.
Action Environment
It is known to be a solid at room temperature , which may influence its stability and efficacy in different environments.
Méthodes De Préparation
The synthesis of 2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with methylsulfamoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Analyse Des Réactions Chimiques
2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction:
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride is primarily used in scientific research, particularly in the field of proteomics . It is used as a biochemical reagent to study protein interactions and modifications. Additionally, it may be used in the synthesis of other complex molecules for research purposes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride include other benzylsulfamoyl chlorides and fluorobenzyl chlorides. These compounds share similar chemical properties and reactivity patterns.
Some similar compounds include:
- 2-Chlorobenzyl(methyl)sulfamoyl chloride
- 6-Fluorobenzyl(methyl)sulfamoyl chloride
- Benzyl(methyl)sulfamoyl chloride
These compounds can be used in similar research applications but may exhibit different reactivity due to the absence of either the chloro or fluoro substituent.
Propriétés
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-methylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FNO2S/c1-12(15(10,13)14)5-6-7(9)3-2-4-8(6)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABIPZZSMGKWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














